

Mass Spectrometry Data Comparison: 2-(4-Pentynyloxy)tetrahydro-2H-pyran and Alternatives

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Compound of Interest

Compound Name: 2-(4-Pentynyloxy)tetrahydro-2H-pyran

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This guide provides a comparative analysis of the mass spectrometry data for **2-(4-Pentynyloxy)tetrahydro-2H-pyran**, a key reagent in the synthesis of the antifungal agent (+)-Citrafungin A, and its relevant alternatives. The presented data is essential for researchers, scientists, and drug development professionals for the purpose of quality control and characterization of synthetic intermediates.

Quantitative Mass Spectrometry Data

The following table summarizes the key mass spectrometric features of **2-(4-Pentynyloxy)tetrahydro-2H-pyran** and its precursor, 4-Pentyn-1-ol, as well as its saturated analog, 2-(Pentyloxy)tetrahydro-2H-pyran. The data for **2-(4-Pentynyloxy)tetrahydro-2H-pyran** is based on the expected fragmentation pattern for tetrahydropyranyl (THP) ethers, as a publicly available mass spectrum was not found. The primary fragmentation of THP ethers under electron ionization (EI) typically involves the formation of a stable oxonium ion at m/z 85.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass-to-Charge Ratios (m/z) and their Interpretation
2-(4-Pentyloxy)tetrahydro- o-2H-pyran	C10H16O2	168.23[1]	* 168: Molecular ion (M+) peak, may be of low intensity. * 85: Prominent peak corresponding to the tetrahydropyranyl cation, a characteristic fragment of THP ethers[2]. * 67: Likely from the pentyloxy fragment [C5H7O]+.
4-Pentyn-1-ol	C5H8O	84.12	* 84: Molecular ion (M+) peak. * 55: Loss of -CHO. * 41: Likely [C3H5]+ fragment. * 31: [CH2OH]+ fragment.
2-(Pentyloxy)tetrahydro- 2H-pyran	C10H20O2	172.26	* 172: Molecular ion (M+) peak. * 85: Prominent peak corresponding to the tetrahydropyranyl cation. * 71: Pentyl fragment [C5H11]+.

Experimental Protocols

The mass spectrometry data presented in this guide are typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). Below is a detailed methodology representative of the experimental conditions for analyzing these compounds.

1. Sample Preparation:

- The analyte, such as **2-(4-Pentyloxy)tetrahydro-2H-pyran**, is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

- Injector: Split/splitless injector, typically operated in splitless mode for dilute samples, with an injection volume of 1 μ L. The injector temperature is maintained at 250°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Column: A nonpolar capillary column, such as a 30 m x 0.25 mm DB-5ms with a 0.25 μ m film thickness.
- Oven Temperature Program: An initial temperature of 50°C is held for 2 minutes, followed by a ramp of 10°C/min to a final temperature of 280°C, which is then held for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole mass analyzer.
- Scan Range: m/z 35-500.
- Ion Source Temperature: 230°C.
- Interface Temperature: 280°C.

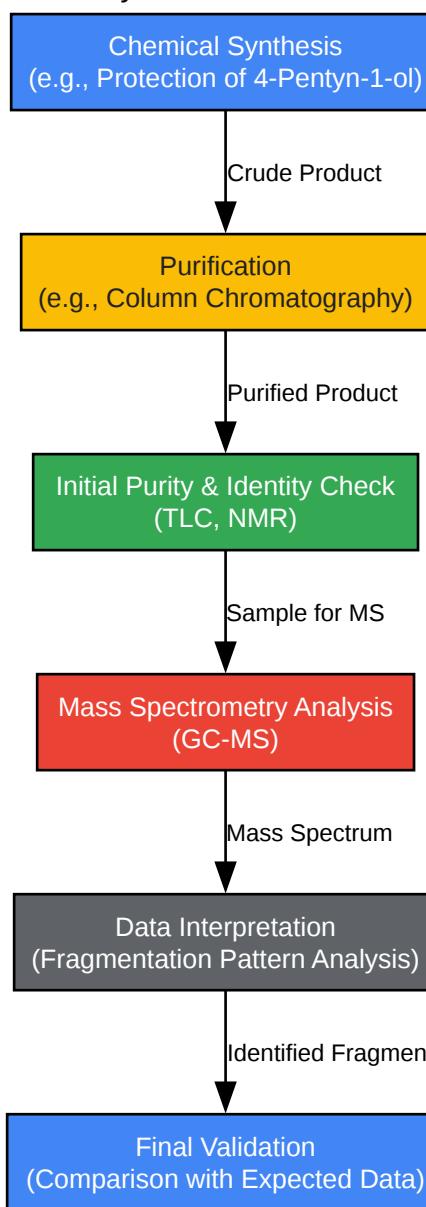
4. Data Analysis:

- The acquired mass spectra are compared with spectral libraries (e.g., NIST) for compound identification. The fragmentation patterns are analyzed to confirm the structure of the synthesized compound.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical intermediate like **2-(4-Pentynyloxy)tetrahydro-2H-pyran**, culminating in mass spectrometry analysis for structural verification.

Workflow for Synthesis and Characterization



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